molecular formula C17H20BrF3N2O4 B13734650 (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13734650
M. Wt: 453.3 g/mol
InChI Key: AUVACLVOJXROOH-ZDUSSCGKSA-N
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Description

(S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromotrifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Bromotrifluoromethylphenyl Group: This step involves the bromination and trifluoromethylation of a phenyl ring, which can be achieved using bromine and trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Bromotrifluoromethylphenyl Group to the Piperazine Ring: This can be done through nucleophilic substitution reactions.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the bromotrifluoromethylphenyl group.

    Substitution: The bromine atom in the bromotrifluoromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the bromotrifluoromethylphenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Drug Development:

    Biological Probes: Used as a probe to study biological pathways and mechanisms.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agrochemicals: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromotrifluoromethylphenyl group could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(3-chloro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • (S)-4-(3-bromo-4-(methyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

The presence of the bromotrifluoromethylphenyl group in (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C17H20BrF3N2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(2S)-4-[3-bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)10-4-5-11(12(18)8-10)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1

InChI Key

AUVACLVOJXROOH-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C(F)(F)F)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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